Maleato de dimetilo

Descripción general

Descripción

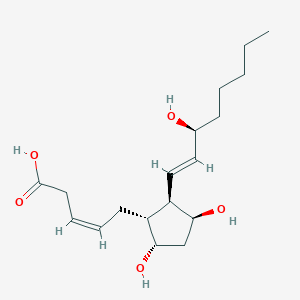

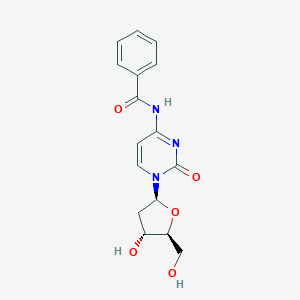

Dimethyl maleate is an organic compound with the chemical formula C6H8O4. It is the dimethyl ester of maleic acid and appears as a clear, colorless, oily liquid. This compound is slightly soluble in water and has a pungent odor. Dimethyl maleate is widely used in organic synthesis and various industrial applications due to its versatile reactivity.

Aplicaciones Científicas De Investigación

Dimethyl maleate has numerous applications in scientific research and industry:

Organic Synthesis: It is used as a dienophile in Diels-Alder reactions and as an intermediate in the synthesis of various organic compounds.

Polymer Chemistry: Dimethyl maleate is used as an internal modifier to increase the glass transition temperature of styrene or vinyl chloride polymers.

Pharmaceuticals: The compound serves as an intermediate in the production of pharmaceuticals.

Agricultural Products: It is used as an additive and intermediate in the production of agricultural chemicals.

Mecanismo De Acción

Target of Action

Dimethyl maleate (DMM) is an organic compound that is commonly used as a dienophile for diene synthesis . It is used as an additive and intermediate for various products such as plastics, pigments, pharmaceuticals, and agricultural products . It is also an intermediate for the production of paints, adhesives, and copolymers .

Mode of Action

The mode of action of DMM involves its reaction with other compounds in organic synthesis. For instance, it undergoes ultrasonic irradiation promoted Diels-Alder reaction with substituted furans . This reaction is a key step in many organic syntheses, contributing to the formation of complex molecules from simpler precursors .

Biochemical Pathways

It is known that dmm plays a role in various organic syntheses, including cross-coupling reactions, heterocyclic synthesis, polyester resin production, and polymer chemistry . These processes involve a variety of biochemical pathways, each with their own downstream effects.

Pharmacokinetics

DMM exhibits solubility in water, alcohol, ether, acetone, and chloroform, while being insoluble in benzene and gasoline . This solubility profile influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of DMM’s action largely depend on the specific reaction it is involved in. For example, in polymer chemistry, the incorporation of DMM units can improve the flexibility, adhesion, and environmental resistance of the resulting polymers .

Action Environment

The action, efficacy, and stability of DMM can be influenced by various environmental factors. For instance, the reaction of DMM with substituted furans under ultrasonic irradiation is promoted by certain conditions . Additionally, the production of DMM involves esterification and hydrolysis, processes that are influenced by factors such as temperature and the presence of a catalyst .

Análisis Bioquímico

Biochemical Properties

Dimethyl maleate is a reactive dienophile and undergoes ultrasonic irradiation promoted Diels-Alder reaction with substituted furans . It has been found to interact with bovine procarboxypeptidase A, highlighting its applications in the partial characterization of enzyme subunits .

Cellular Effects

It is known that it can influence cell function through its interactions with various enzymes and proteins .

Molecular Mechanism

The molecular mechanism of Dimethyl maleate involves its role as a dienophile in Diels-Alder reactions . It can also interact with enzymes such as procarboxypeptidase A, potentially influencing enzyme activity .

Metabolic Pathways

Dimethyl maleate can be involved in various metabolic pathways due to its reactivity. For example, it can undergo hydrogenolysis to form 1,4-butanediol .

Subcellular Localization

Its interactions with various enzymes and proteins could influence its localization within cells .

Métodos De Preparación

Dimethyl maleate can be synthesized through several methods:

-

Esterification: : The most common method involves the reaction of maleic anhydride with methanol in the presence of sulfuric acid as a catalyst. This process involves a nucleophilic acyl substitution for the monomethyl ester, followed by a Fischer esterification reaction to form the dimethyl ester .

-

Reactive Distillation: : This method integrates reaction and distillation into a single unit, enhancing the conversion of maleic anhydride by continuously removing the products. A strong cation exchange resin is used as a catalyst for the esterification reaction .

Análisis De Reacciones Químicas

Dimethyl maleate undergoes various chemical reactions, including:

Hydrolysis: Hydrolysis of dimethyl maleate yields maleic acid or the maleic acid monomethyl ester.

Hydration: Hydration of dimethyl maleate results in the formation of malic acid.

Diels-Alder Reaction: Dimethyl maleate acts as a dienophile in Diels-Alder reactions with substituted furans.

Acylation: The compound undergoes acylation reactions, which are photocatalyzed by decatungstate anion.

Comparación Con Compuestos Similares

Dimethyl maleate is often compared with similar compounds such as dimethyl fumarate and diethyl maleate:

Dimethyl Fumarate: Both compounds are esters of maleic acid, but dimethyl fumarate is the trans isomer, while dimethyl maleate is the cis isomer.

Diethyl Maleate: This compound is similar to dimethyl maleate but has ethyl groups instead of methyl groups.

Dimethyl maleate’s unique properties, such as its reactivity and ability to modify polymer characteristics, make it a valuable compound in various scientific and industrial applications.

Propiedades

IUPAC Name |

dimethyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCRTTXIJACKKU-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040765 | |

| Record name | Dimethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl maleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.3 [mmHg] | |

| Record name | Dimethyl maleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-48-6 | |

| Record name | Dimethyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K39366X5N0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl maleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Dimethyl maleate has a molecular formula of C6H8O4 and a molecular weight of 144.13 g/mol.

A: Dimethyl maleate is commonly characterized using techniques like proton magnetic resonance (1H NMR) [, , , , ], infrared (IR) spectroscopy [, , ], and mass spectrometry (MS) []. These techniques provide valuable information regarding the structure and purity of the compound.

A: Dimethyl maleate's stability is crucial for its various applications. For example, in the synthesis of polymers like acrylonitrile-methacrylate-dimethyl maleate terpolymers, its thermal stability influences the melt flowability and ultimately the properties of the final fiber product. []

A: While dimethyl maleate is often a reactant or product in catalytic reactions, it can also play a role in catalyzing specific transformations. For instance, research shows that dimethyl maleate can catalyze the isomerization of 3,4,5,6-tetrachlorobenzene-2-diazo-1-oxide, highlighting its potential as a catalyst. []

A: The selectivity of reactions involving dimethyl maleate, such as the Diels-Alder reaction, is influenced by various factors, including the nature of the dieneophile, reaction conditions (temperature, solvent), and steric effects. For instance, studies on 1,2-dialkylcyclobutadiene's reaction with dimethyl maleate and dimethyl fumarate revealed a strong selectivity towards dimethyl fumarate, suggesting steric factors and reaction kinetics play significant roles. []

A: Computational methods like Density Functional Theory (DFT) are utilized to explore reaction mechanisms involving dimethyl maleate. One study used DFT calculations to investigate the amine-catalyzed isomerization of dimethyl maleate, providing insights into the reaction pathway and identifying the rate-limiting step. []

ANone: While the provided research doesn't mention specific QSAR models for dimethyl maleate, its reactivity and potential biological activity make it a suitable candidate for QSAR studies, especially for exploring the impact of structural modifications on its properties.

A: Reactive distillation offers several advantages for dimethyl maleate synthesis. By combining reaction and separation in a single unit, it simplifies the process, reduces costs, and pushes the reaction equilibrium towards product formation by continuously removing the byproduct, water. []

A: Researchers are exploring environmentally friendly catalysts for dimethyl maleate synthesis. For instance, solid molecule sieves [] and zeolites like Mg-β and Fe-β [] have shown promising results, offering advantages such as reusability and reduced waste generation compared to traditional catalysts.

A: Dimethyl maleate serves as a dienophile in Diels-Alder reactions. The stereochemistry of the adducts formed, influenced by factors like steric hindrance and electronic effects, offers valuable insights into the reaction mechanism and stereochemical preferences of the diene and dienophile. [, , , , ]

A: In some reactions, like the Diels-Alder reaction, dimethyl fumarate exhibits higher reactivity compared to dimethyl maleate. This difference in reactivity is often attributed to steric factors, with the trans configuration of dimethyl fumarate being more favorable for the approach of the diene. [, , ]

A: Dimethyl maleate finds applications in various industries. It serves as a precursor for polymers [, ], a plasticizer [], and a component in aroma compositions, cosmetics, adhesives, and coatings [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)

![Benzo[a]pyrene-3,6-dione](/img/structure/B31473.png)

![benzo[a]pyren-8-ol](/img/structure/B31493.png)